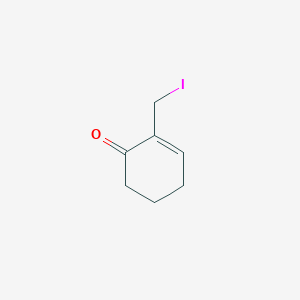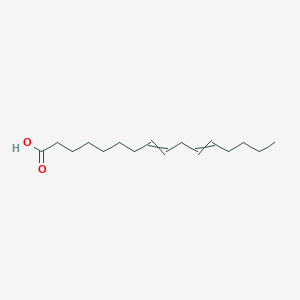![molecular formula C13H24O4S B14317957 Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate CAS No. 105600-06-4](/img/structure/B14317957.png)
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is an organic compound with a complex structure that includes both ester and sulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Malonic Ester Synthesis: : One common method to synthesize diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate involves the alkylation of diethyl propanedioate (malonic ester) with an appropriate alkyl halide. The reaction typically proceeds as follows:
Step 1: Formation of the enolate ion by treating diethyl propanedioate with a strong base such as sodium ethoxide in ethanol.
-
Industrial Production Methods: : Industrially, this compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure efficient mixing and reaction control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester groups, where nucleophiles can replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways involving ester and sulfanyl groups.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the sulfanyl group is targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. In substitution reactions, the ester groups are typically the reactive sites, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of ethanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Lacks the sulfanyl group but is otherwise structurally similar.
Diethyl [1-(methylsulfanyl)-2-methylpropyl]propanedioate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Diethyl [1-(ethylsulfanyl)-2-ethylpropyl]propanedioate: Similar structure but with an ethyl group instead of a methyl group on the propyl chain.
Uniqueness
Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate is unique due to the presence of both ester and ethylsulfanyl functional groups, which confer distinct reactivity and potential applications compared to its analogs. The ethylsulfanyl group, in particular, can participate in specific oxidation and substitution reactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
105600-06-4 |
|---|---|
Formule moléculaire |
C13H24O4S |
Poids moléculaire |
276.39 g/mol |
Nom IUPAC |
diethyl 2-(1-ethylsulfanyl-2-methylpropyl)propanedioate |
InChI |
InChI=1S/C13H24O4S/c1-6-16-12(14)10(13(15)17-7-2)11(9(4)5)18-8-3/h9-11H,6-8H2,1-5H3 |
Clé InChI |
HNULSODXKGWQIN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C(C)C)SCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)



![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)




